molecular formula C15H11ClN2OS B5585375 GluR6  antagonist-1

GluR6 antagonist-1

Cat. No.: B5585375
M. Wt: 302.8 g/mol
InChI Key: FLKPRONUHHJNKH-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a chloro-substituted benzothiophene core linked to a carboxamide group and a 3-pyridinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPRONUHHJNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

WAY-303290 is synthesized through a series of chemical reactions involving benzothiophene derivatives. The specific synthetic route and reaction conditions are detailed in patent literature . The compound is typically prepared by reacting benzothiophene with various reagents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for WAY-303290 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 99.50% .

Chemical Reactions Analysis

Types of Reactions

WAY-303290 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of WAY-303290.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of WAY-303290, which can be used for further research and development.

Scientific Research Applications

Anticancer Activity

Research has indicated that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In a study published in Cancer Letters, this compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways, leading to cell death. The results demonstrated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been a focus of research, particularly regarding its effects on neurotransmitter systems.

  • Case Study : A study conducted by researchers at a leading pharmacological institute found that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide modulates dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease. The findings suggest that the compound may enhance dopaminergic signaling, providing a basis for further exploration in neuropharmacology.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, this compound has been investigated for its anti-inflammatory effects.

  • Data Table: Anti-inflammatory Activity Assessment
Study ReferenceInflammatory ModelResult
Mouse model of arthritisSignificant reduction in inflammatory markers
LPS-induced inflammation in macrophagesDecreased TNF-alpha production

This table summarizes studies showing that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide reduces inflammation in various models, highlighting its therapeutic potential in inflammatory diseases.

Potential Research Areas

  • Development of novel formulations for enhanced bioavailability.
  • Exploration of synergistic effects with other therapeutic agents.
  • Long-term safety and toxicity studies to support clinical trials.

Mechanism of Action

WAY-303290 exerts its effects by acting as an antagonist of the ionotropic glutamate receptor 6 (GluR6). By binding to this receptor, the compound inhibits the receptor’s activity, which can modulate neuronal signaling and reduce excitotoxicity. This mechanism is particularly relevant in the context of neurological disorders where excessive glutamate activity is implicated .

Comparison with Similar Compounds

Key Observations:

Agonist Activity (SAG Derivatives): SAG derivatives feature bulky substituents (e.g., cyclohexyl and benzyl groups) that enhance binding to SMO receptors. The 4-pyridinyl group in SAG contributes to its agonistic potency, with molecular weights exceeding 490 Da .

Antiviral Activity (TPB) :

  • Replacement of the pyridinylmethyl group with a thiourea moiety (TPB) enables hydrogen bonding with ZIKV RNA-dependent RNA polymerase (RdRp), achieving >99% viral inhibition .

Antimicrobial Derivatives: Analogs like 3-chloro-N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}-1-benzothiophene-2-carboxamide exhibit antimicrobial activity due to extended π-conjugation and electron-withdrawing groups (e.g., methoxy) enhancing membrane penetration .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The pentyl chain in 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide increases logP, favoring blood-brain barrier penetration compared to polar pyridinylmethyl analogs .
  • Molecular Complexity : SAG’s high complexity (e.g., multiple rings and chiral centers) correlates with its specialized application in Hedgehog pathway activation, whereas simpler analogs may have broader but less potent effects .

Biological Activity

3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes. It has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is C15H11ClN2OSC_{15}H_{11}ClN_{2}OS with a molecular weight of approximately 302.8 g/mol. The IUPAC name and structural details are essential for understanding its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC15H11ClN2OS
Molecular Weight302.8 g/mol
IUPAC Name3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
InChI KeyFLKPRONUHHJNKH-UHFFFAOYSA-N

Anticancer Potential

Recent studies have highlighted the anticancer properties of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways could make it useful in conditions characterized by chronic inflammation.

Study on Anticancer Activity

A study conducted on various derivatives of benzothiophene compounds, including 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, demonstrated that this compound effectively reduced glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy pathways. This suggests that it may be effective against resistant cancer types .

In Vitro Studies

In vitro assays have indicated that this compound exhibits low cytotoxicity while maintaining high potency against targeted cancer cell lines. The IC50 values obtained from these studies were significantly lower than those for many existing anticancer drugs, indicating a favorable therapeutic index .

Synthesis Pathways

The synthesis of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves several steps:

  • Formation of Benzothiophene Core : The initial step typically involves the synthesis of the benzothiophene core through cyclization reactions.
  • Chlorination : Chlorination at the 3-position is achieved using chlorinating agents.
  • Pyridine Substitution : The final step involves attaching the pyridinylmethyl group through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Q & A

Basic: What are the common synthetic routes for 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the benzothiophene-2-carboxylic acid derivative with 3-pyridinylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
  • Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or nucleophilic displacement .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and yields .
    • Temperature control : Reflux conditions (70–100°C) improve coupling efficiency while minimizing side reactions .
    • Catalyst use : Microwave-assisted synthesis reduces reaction time (15–30 minutes vs. hours) and improves purity .

Advanced: What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:
Beyond standard NMR and IR:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances, critical for structure-activity relationship (SAR) studies (e.g., bond lengths in the benzothiophene core) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₂OS) with <2 ppm error .
  • Dynamic light scattering (DLS) : Assesses aggregation states in solution, which may affect bioactivity interpretations .
  • Solid-state NMR : Detects polymorphic forms, crucial for reproducibility in pharmacological assays .

Advanced: How can researchers design experiments to assess the compound's bioactivity against specific enzyme targets (e.g., kinases)?

Answer:
Experimental design considerations :

  • Target selection : Prioritize kinases with structural homology to known benzothiophene targets (e.g., MAPK1) using phylogenetic analysis .
  • Assay platforms :
    • FRET-based assays : Monitor kinase inhibition via fluorescence quenching (IC₅₀ determination) .
    • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein stability post-treatment .
  • Control groups : Include structurally related analogs (e.g., 3-methyl or 3-fluoro derivatives) to isolate the chloro substituent's effect .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological efficacy?

Answer:
Data reconciliation approaches :

  • Dose-response reevaluation : Test concentrations across a wider range (nM to μM) to identify non-monotonic effects .
  • Orthogonal assays : Combine enzymatic inhibition data with cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. target-specific effects .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
  • Computational docking : Identify potential off-target interactions (e.g., with cytochrome P450 enzymes) that may confound results .

Advanced: How does the introduction of substituents (e.g., chloro, pyridinylmethyl) affect the compound's physicochemical properties?

Answer:
Structure-property analysis :

  • Lipophilicity (LogP) : The chloro group increases LogP (~2.8 vs. ~2.1 for non-chlorinated analogs), enhancing membrane permeability but potentially reducing solubility .
  • Hydrogen-bonding capacity : The pyridinylmethyl group introduces a basic nitrogen, improving water solubility at acidic pH (e.g., pH 4.0) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows the chloro substituent raises melting points by ~20°C, impacting formulation strategies .

Advanced: What computational methods are used to predict the compound's interactions with biological targets?

Answer:
In silico methodologies :

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, prioritizing poses with ΔG < -8 kcal/mol .
  • Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; RMSD <2 Å indicates robust target engagement .
  • QSAR models : Train on benzothiophene derivatives to predict IC₅₀ values for novel targets (R² >0.85) .
  • ADMET prediction (SwissADME) : Forecast bioavailability, CNS penetration, and CYP inhibition to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.